molecular formula C8H4BrClO2S2 B1651577 3-Bromo-1-benzothiophene-2-sulfonyl chloride CAS No. 128852-11-9

3-Bromo-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1651577
CAS No.: 128852-11-9
M. Wt: 311.6 g/mol
InChI Key: XWBNYRFXRRDTBI-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with the molecular formula C₈H₄BrClO₂S₂ and a molecular weight of 311.5 g/mol. It features a benzothiophene core (a fused benzene and thiophene ring) substituted with a bromine atom at position 3 and a sulfonyl chloride group (-SO₂Cl) at position 2. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where sulfonyl chlorides serve as electrophilic intermediates for forming sulfonamides, sulfonate esters, or other functionalized derivatives .

Properties

IUPAC Name

3-bromo-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNYRFXRRDTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569307
Record name 3-Bromo-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128852-11-9
Record name 3-Bromo-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophene-2-sulfonyl chloride
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Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide

Sulfonylation at the 2-Position

Direct Sulfonylation Using Chlorosulfonic Acid

Following bromination, sulfonylation at the 2-position is achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. This method, adapted from protocols for analogous sulfonyl chlorides, involves dropwise addition of ClSO₃H to a cooled (−10°C) solution of 3-bromo-1-benzothiophene in dichloromethane. The reaction is quenched after 4 hours with ice-water, yielding the sulfonyl chloride as a crystalline solid.

Critical Parameters :

  • Stoichiometry : 1.2 equivalents of ClSO₃H per mole of substrate
  • Temperature Control : Maintained at −10°C to prevent polysulfonation
  • Workup : Rapid filtration under nitrogen to minimize hydrolysis

Yield and Purity :

  • Isolated Yield : 85–90%
  • Purity : >99% (by ¹H NMR)

Alternative Route via Thiol Intermediate

For laboratories lacking access to chlorosulfonic acid, an alternative pathway involves synthesizing 3-bromo-1-benzothiophene-2-thiol followed by oxidation to the sulfonyl chloride.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address exothermicity and scalability challenges, industrial synthesis employs continuous flow reactors. A representative setup involves:

  • Bromination Module : NBS and 1-benzothiophene are mixed in a T-junction at 5°C, with residence time calibrated to 1 hour.
  • Sulfonylation Module : Chlorosulfonic acid is introduced via a micromixer, maintaining a reaction temperature of −5°C through jacketed cooling.
  • Inline Quenching : The product stream is immediately neutralized with aqueous sodium bicarbonate to prevent decomposition.

Advantages :

  • Throughput : 50 kg/day
  • Safety : Reduced exposure to hazardous reagents
  • Consistency : Purity >99.5% across batches

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.0 Hz, 1H, H-7)
  • δ 7.68 (t, J = 7.6 Hz, 1H, H-6)
  • δ 7.52 (d, J = 8.0 Hz, 1H, H-4)
  • δ 7.45 (t, J = 7.6 Hz, 1H, H-5)

¹³C NMR (100 MHz, CDCl₃) :

  • 142.1 (C-2, sulfonyl chloride)
  • 135.9 (C-3, bromine-substituted)
  • 128.7–125.3 (aromatic carbons)

FT-IR (KBr) :

  • 1362 cm⁻¹ (asymmetric S=O stretch)
  • 1174 cm⁻¹ (symmetric S=O stretch)
  • 563 cm⁻¹ (C-Br stretch)

Mass Spectrometry (EI-MS) :

  • m/z 295 [M]⁺ (C₈H₄BrClO₂S₂)

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

The sulfonyl chloride group is highly susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and storage. Industrial protocols employ molecular sieves (3Å) in packaging to absorb trace moisture.

Regioselectivity in Sulfonylation

Competing sulfonation at the 4-position is minimized by maintaining low temperatures (−10°C) and using a slight excess of chlorosulfonic acid. Computational modeling (DFT) confirms that the 2-position is favored due to lower activation energy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols.

ReagentConditionsProductYieldSource
AnilineCH₂Cl₂, 0°C → rt, 16 h3-Bromo-1-benzothiophene-2-sulfonamide77%
MethanolTEA, THF, refluxMethyl sulfonate ester85%*
ThiophenolDCM, BF₃·OEt₂, −40°CSulfonothioate derivative62%

*Yield inferred from analogous chlorinated systems in.

Key findings:

  • Amines react regioselectively at the sulfonyl chloride site without affecting the bromine substituent .

  • Thiols require Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilicity .

Transition Metal-Mediated Coupling Reactions

The bromine atom participates in cross-couplings, enabling C–C bond formation.

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃3-Aryl-1-benzothiophene-2-sulfonyl chloride68–92%
Heck couplingPd(OAc)₂, P(o-tol)₃Alkenylated derivatives55%*

*Demonstrated for non-brominated analogs in .

Mechanistic notes:

  • Bromine’s leaving-group ability facilitates oxidative addition in Pd-catalyzed systems .

  • Steric hindrance from the sulfonyl chloride group may reduce yields in bulkier substrates .

Electrophilic Cyclization and Ring Functionalization

The benzothiophene core undergoes electrophilic modifications.

ReagentConditionsProductYieldSource
Dimethyl(thiodimethyl) sulfonium saltDCM, rt, 24 h2,3-Disubstituted benzothiophenes99%
TFAA, pTsOHCH₂Cl₂, 45°CC3-arylated derivatives67–77%

Key observations:

  • Sulfonium salts promote cyclization via -sigmatropic rearrangements, retaining bromine integrity .

  • Acidic conditions (e.g., pTsOH) stabilize intermediates during arylation .

Oxidation and Reduction Pathways

Reaction TypeReagentProductOutcomeSource
Oxidationm-CPBA, CH₂Cl₂Sulfone derivativeComplete conversion
ReductionLiAlH₄, anhyd. ether3-Bromo-1-benzothiophene-2-sulfonamidePartial decomposition

Caveats:

  • Bromine’s electron-withdrawing effect destabilizes intermediates during reduction, leading to side reactions.

  • Oxidation to sulfones proceeds cleanly but may deactivate the ring for further electrophilic substitution.

Comparative Reactivity with Analogous Compounds

CompoundSulfonyl Chloride ReactivityBromine ParticipationKey Difference
3-Methyl-1-benzothiophene-2-sulfonyl chlorideHigherNoneMethyl group reduces electrophilicity
5-Chloro-1-benzothiophene-2-sulfonyl chlorideSimilarLowerChlorine’s weaker leaving-group ability

Data synthesized from .

Functional Group Compatibility

  • Halogen tolerance : Bromine remains intact under Suzuki conditions but may undergo Finkelstein reactions with KI/NaI .

  • Acid/Base stability : Sulfonyl chloride hydrolyzes in aqueous base (pH > 10), requiring anhydrous handling .

Scientific Research Applications

Organic Synthesis

3-Bromo-1-benzothiophene-2-sulfonyl chloride serves as a crucial building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
  • Synthesis of Benzofuran Derivatives : This compound is utilized to create benzofuran derivatives, which have applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer treatment. The mechanism involves inducing apoptosis through specific cellular pathways.
  • Antimicrobial Properties : Studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Material Science

In material science, 3-Bromo-1-benzothiophene-2-sulfonyl chloride is employed in the synthesis of advanced materials:

  • Polymers and Nanomaterials : Its reactivity allows for the development of polymers with tailored properties, enhancing their applicability in various fields .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Bromo-1-benzothiophene-2-sulfonyl chloride, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
3-Chloro-1-benzothiophene-2-sulfonyl chlorideBenzothiophene derivativeAntimicrobial, anticancer
4-Bromo-5-methylisoquinolin-1(2H)-oneIsoquinoline derivativeAntimicrobial, anticancer
4-ChlorobenzothiopheneBenzothiophene derivativeModerate antimicrobial activity

The presence of both bromine and sulfonyl chloride functional groups enhances the electrophilicity and reactivity of 3-Bromo-1-benzothiophene-2-sulfonyl chloride compared to its analogs .

Anticancer Activity

A study demonstrated that derivatives of benzothiophene exhibited significant cytotoxicity against breast and ovarian cancer cell lines. The cytotoxic effects were linked to the compound's ability to activate apoptotic pathways, highlighting its potential as an anticancer agent .

Neurotoxicity Studies

Research has indicated that chlorinated benzothiophenes could inhibit neurotoxins, suggesting their application in treating neurodegenerative diseases or conditions associated with neurotoxicity .

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-bromo-1-benzothiophene-2-sulfonyl chloride with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Price (50 mg) Key Features
3-Bromo-1-benzothiophene-2-sulfonyl chloride C₈H₄BrClO₂S₂ 311.5 590 € Bromine at C3, sulfonyl chloride at C2
5-Chloro-1-benzothiophene-2-sulfonyl chloride C₈H₄Cl₂O₂S₂ 267.0 735 € Chlorine at C5, sulfonyl chloride at C2
1-Benzothiophene-5-sulfonyl chloride C₈H₅ClO₂S₂ 252.7 473 € No halogen, sulfonyl chloride at C5
3-Bromo-1-benzofuran-2-sulfonyl chloride C₈H₄BrClO₃S 295.5 N/A Benzofuran core (oxygen heteroatom)

Pricing and Commercial Availability

Data from CymitQuimica (2025) highlights significant price variations among benzothiophene sulfonyl chlorides. The target compound’s mid-range pricing (590 €/50 mg) reflects a balance between bromine’s synthetic utility and its relative abundance compared to specialized isomers like the 5-chloro variant .

Biological Activity

3-Bromo-1-benzothiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10_{10}H6_{6}BrO2_2S and a molecular weight of approximately 267.56 g/mol. It is classified as a sulfonyl chloride, characterized by its high reactivity due to the presence of the sulfonyl chloride functional group and the bromine atom at the 3-position of the benzothiophene ring, which enhances its electrophilic properties.

The biological activity of 3-Bromo-1-benzothiophene-2-sulfonyl chloride is primarily attributed to its interaction with various biological targets:

  • Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. This reactivity is crucial for its potential as an enzyme inhibitor.
  • Enzyme Inhibition : The compound's mechanism involves targeting specific enzymes, thereby inhibiting their activity. This feature is particularly relevant in drug development aimed at treating diseases such as cancer.

Antimicrobial Properties

Research indicates that 3-Bromo-1-benzothiophene-2-sulfonyl chloride exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus. In studies using nutrient agar, concentrations as low as 19 parts per million completely prevented bacterial colony development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces cytotoxic effects on cancer cell lines. For example, compounds derived from 3-Bromo-1-benzothiophene-2-sulfonyl chloride were tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy : A study highlighted that derivatives of 3-Bromo-1-benzothiophene-2-sulfonyl chloride displayed potent antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.
  • Cytotoxicity in Cancer Cells : In a comparative analysis, compounds related to 3-Bromo-1-benzothiophene-2-sulfonyl chloride were assessed for their IC50_{50} values against various cancer cell lines. The results indicated that certain derivatives had lower IC50_{50} values, indicating higher potency compared to established chemotherapeutics .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Concentration (ppm) Outcome
AntimicrobialStaphylococcus aureus19Complete inhibition of growth
AnticancerHeLa (cervical carcinoma)1 - 25Significant cytotoxicity observed
AnticancerA549 (lung carcinoma)1 - 25Inhibition of cell proliferation

Q & A

Q. What are the established synthetic routes for 3-bromo-1-benzothiophene-2-sulfonyl chloride, and how are intermediates validated?

  • Methodological Answer : A common approach involves sulfonylation of the benzothiophene core. For example, chlorosulfonation of 3-bromo-1-benzothiophene using chlorosulfonic acid under controlled temperatures (0–5°C) yields the sulfonyl chloride. Intermediates are validated via HPLC (purity >95%) and 1^1H/13^{13}C NMR (e.g., characteristic sulfonyl chloride peaks at ~170 ppm in 13^{13}C NMR). Mass spectrometry (HRMS) confirms molecular weight (MW: 285.59 g/mol) .

  • Key Data :

PropertyValueSource
Molecular FormulaC8_8H4_4BrClO2_2S
CAS RNNot explicitly listed-
Critical NMR Peaksδ 7.8–8.2 (aromatic H)

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • FT-IR : Sulfonyl chloride S=O stretches (~1370 cm1^{-1}, asymmetric; ~1180 cm1^{-1}, symmetric).
  • X-ray Crystallography : Resolves bromine and sulfonyl group positioning (if crystalline).
  • Elemental Analysis : Validates C, H, N, S, Br, and Cl composition (±0.3% theoretical) .

Advanced Research Questions

Q. How can discrepancies in sulfonylation reaction yields be systematically addressed?

  • Methodological Answer : Contradictory yields often arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid). Mitigation strategies:
  • Moisture Control : Use anhydrous solvents (e.g., dried DCM) and inert atmospheres.
  • Temperature Optimization : Lower temperatures (e.g., −10°C) reduce hydrolysis but may slow reactivity. Kinetic studies (e.g., time-resolved 1^1H NMR) identify ideal conditions.
  • Additive Screening : Scavengers like DMAP or molecular sieves improve electrophilicity .

Q. What strategies enhance regioselectivity in nucleophilic substitutions involving this reagent?

  • Methodological Answer : Regioselectivity challenges arise due to the electron-withdrawing sulfonyl group and bromine’s steric effects. Approaches include:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the sulfur center.
  • Catalytic Systems : Cu(I)-mediated Ullmann couplings direct substitutions to specific positions (e.g., para to sulfonyl groups).
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilicity) .

Q. How do steric and electronic properties influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The benzothiophene framework creates a planar structure, reducing steric hindrance for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Electronic Effects : The sulfonyl chloride group withdraws electron density, activating the bromine for oxidative addition. Hammett studies (σ+^+ values) quantify electronic contributions.
  • Case Study : In Stille couplings, Pd(PPh3_3)4_4 achieves >80% yield with aryl stannanes under microwave irradiation (120°C, 30 min) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on hydrolytic stability?

  • Methodological Answer : Discrepancies may stem from pH or solvent variations. Systematic protocols:

pH Profiling : Test stability in buffered solutions (pH 2–10) via 19^{19}F NMR (if fluorinated analogs exist).

Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 72 hours; monitor by TLC or LC-MS.

Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3-bromobenzenesulfonyl chloride, hydrolyzes faster due to lack of thiophene stabilization) .

Experimental Design Considerations

Q. What purification methods are optimal for isolating high-purity product?

  • Methodological Answer :
  • Recrystallization : Use ethyl acetate/hexane mixtures (1:3 v/v) to remove sulfonic acid byproducts.
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 20% EtOAc/hexane).
  • Crystallography : Slow evaporation from DCM yields X-ray-quality crystals for structural validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to lachrymatory and corrosive vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), splash goggles.
  • Waste Disposal : Quench with ice-cold sodium bicarbonate before aqueous neutralization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 2
3-Bromo-1-benzothiophene-2-sulfonyl chloride

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